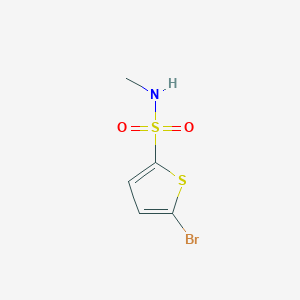

5-bromo-N-methylthiophene-2-sulfonamide

Übersicht

Beschreibung

5-bromo-N-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylthiophene-2-sulfonamide typically involves the bromination of N-methylthiophene-2-sulfonamide. One common method is the bromination of 3-methyl thiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

1.1 Antibacterial Properties

The compound exhibits significant antibacterial activity, particularly against resistant strains of bacteria. Studies have shown that 5-bromo-N-methylthiophene-2-sulfonamide effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae . The mechanism of action primarily involves the inhibition of dihydropteroate synthetase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects .

1.2 Minimum Inhibitory Concentration (MIC)

In laboratory settings, the compound has demonstrated a low MIC of 0.39 μg/mL against resistant bacterial strains, indicating its potential as a lead candidate for antibiotic development . This low MIC suggests that it could be effective even at minimal dosages, making it an attractive option for further research.

Synthesis Methodologies

2.1 Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 5-bromothiophene-2-sulfonamide.

- Alkylation : The compound is reacted with various alkyl bromides in the presence of lithium hydride to produce N-alkyl derivatives .

- Yield Variability : Yields of synthesized compounds vary based on the alkyl group used, with reported yields ranging from 56% to 78% depending on the specific reaction conditions .

Case Studies and Research Findings

3.1 Efficacy Against Resistant Strains

A notable study focused on the antibacterial efficacy of this compound against Klebsiella pneumoniae ST147 strains. The compound exhibited potent activity with a MIC of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL . In silico studies further revealed favorable interactions between the compound and bacterial proteins, suggesting a robust binding affinity that enhances its antibacterial properties.

3.2 Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of thiophene derivatives has indicated that modifications to the thiophene ring and sulfonamide group can significantly influence biological activity . This insight is crucial for designing new derivatives with enhanced efficacy against resistant bacterial strains.

Comparative Analysis Table

| Property | This compound | Other Thiophene Derivatives |

|---|---|---|

| MIC Against Klebsiella pneumoniae | 0.39 μg/mL | Varies (higher values) |

| MBC Against Klebsiella pneumoniae | 0.78 μg/mL | Varies |

| Synthesis Yield | 56% - 78% | Varies |

| Mechanism of Action | Inhibition of dihydropteroate synthetase | Varies |

Wirkmechanismus

The mechanism of action of 5-bromo-N-methylthiophene-2-sulfonamide depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Bromo-N-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its significant biological activity, particularly in the realm of antibacterial applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the thiophene ring, which is critical for its biological activity. Its molecular formula is CHBrN\OS, with a molecular weight of approximately 202.14 g/mol. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further drug development.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthetase , an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making it effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as Klebsiella pneumoniae producing New Delhi Metallo-β-lactamase (NDM-1) .

Antibacterial Efficacy

Numerous studies have demonstrated the antibacterial efficacy of this compound. Notably, it has shown minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL against NDM-producing Klebsiella pneumoniae ST147, indicating its potential as a lead compound in developing new antibiotics .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 0.39 | 0.78 | NDM-producing Klebsiella pneumoniae ST147 |

| Control Antibiotic (e.g., Meropenem) | Varies | Varies | Various strains |

Case Studies

- Study on Antibacterial Properties : A comprehensive study evaluated the antibacterial properties of various thiophene sulfonamides, including this compound. It was found to be particularly effective against resistant strains, showcasing its potential in clinical applications .

- In Silico Studies : Molecular docking studies indicated that this compound exhibits favorable binding interactions with target proteins associated with bacterial resistance mechanisms. These interactions suggest that structural modifications could enhance its biological activity .

- Phenotypic Detection : The phenotypic detection methods employed in studies confirmed the presence of carbapenemase enzymes in bacterial isolates treated with this compound, further validating its effectiveness against resistant bacterial strains .

Eigenschaften

IUPAC Name |

5-bromo-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLYLQLDYORLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.